molecular formula C14H13ClFN3O2S B2591145 (5-Chlorothiophen-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034528-23-7

(5-Chlorothiophen-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2591145
CAS RN: 2034528-23-7
M. Wt: 341.79
InChI Key: IVHQJDVNFAEUIQ-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Analgesic Effects

This compound has been studied for its potential analgesic effects. For instance, one study reported that the selective, high-efficacy 5-HT(1A) receptor agonist, a related compound, produced long-term analgesia in rodent models of chronic nociceptive and neuropathic pain, and also preempted allodynia following spinal cord injury (Colpaert et al., 2004). Another study confirmed these effects in a rat model of trigeminal neuropathic pain, indicating its profound analgesic potential in this model as well (Deseure et al., 2002).

Antidepressant Potential

The compound's derivatives have been evaluated for their antidepressant potential. One study found that certain derivatives exhibited enhanced and long-lasting 5-HT1A agonist activity after oral administration in rats, indicating marked antidepressant potential (Vacher et al., 1999).

Structural and Theoretical Studies

Research has also been conducted on similar compounds for their structural and theoretical properties. For example, a study on [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime revealed insights into its crystal structure, stability, and thermal properties (Karthik et al., 2021).

Potential in Mood Disorder Treatment

A study on the discovery, synthesis, and preclinical profiling of a P2X7 antagonist clinical candidate showed the potential of a related compound in the treatment of mood disorders (Chrovian et al., 2018).

Antimicrobial Activity

Research on 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives has indicated potential antimicrobial activity against various bacterial and fungal strains (Mallesha & Mohana, 2014).

Additional Pharmacological Applications

Other studies have explored various pharmacological applications of related compounds, including their potential as SPECT-tracers for the serotonin 5-HT2A receptor, as demonstrated in mice (Blanckaert et al., 2007).

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN3O2S/c15-12-4-3-11(22-12)13(20)19-5-1-2-10(8-19)21-14-17-6-9(16)7-18-14/h3-4,6-7,10H,1-2,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHQJDVNFAEUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorothiophen-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone

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